molecular formula C8H10ClNO2S B1518835 Methyl 2-{[(5-chlorothiophen-2-yl)methyl]amino}acetate CAS No. 1021000-80-5

Methyl 2-{[(5-chlorothiophen-2-yl)methyl]amino}acetate

Cat. No.: B1518835
CAS No.: 1021000-80-5
M. Wt: 219.69 g/mol
InChI Key: MNWQSKIRQZPQLN-UHFFFAOYSA-N
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Description

Methyl 2-{[(5-chlorothiophen-2-yl)methyl]amino}acetate is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a thiophene ring substituted with a chlorine atom and a methylamino group, making it a versatile intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 5-chlorothiophene-2-carboxaldehyde as the starting material.

  • Reaction Steps: The aldehyde group is first converted to an amine through reductive amination using methylamine and a reducing agent such as sodium cyanoborohydride.

  • Final Steps: The resulting amine is then esterified using methanol in the presence of an acid catalyst to yield this compound.

Industrial Production Methods:

  • Batch Process: The compound is synthesized in batches, with careful control of reaction conditions to ensure purity and yield.

  • Purification: The product is purified through recrystallization or column chromatography to achieve the desired purity level.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form the corresponding carboxylic acid.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine.

  • Substitution: Nucleophilic substitution reactions can occur at the chlorine atom.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Using nucleophiles like hydroxide or alkoxide ions in polar aprotic solvents.

Major Products Formed:

  • Oxidation: 5-Chlorothiophen-2-carboxylic acid.

  • Reduction: 5-Chlorothiophen-2-ylmethylamine.

  • Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the synthesis of biologically active compounds, potentially useful in drug discovery. Medicine: The compound's derivatives may exhibit biological activity, making it a candidate for further research in medicinal chemistry. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The safety and hazards associated with “Methyl 2-{[(5-chlorothiophen-2-yl)methyl]amino}acetate” are not specified in the available information .

Mechanism of Action

The mechanism by which Methyl 2-{[(5-chlorothiophen-2-yl)methyl]amino}acetate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved would vary based on the biological system and the specific derivatives synthesized from this compound.

Comparison with Similar Compounds

  • Methyl 2-(5-chlorothiophen-2-yl)acetate: Similar structure but lacks the amino group.

  • 2-{: (5-chlorothiophen-2-yl)methylcarbamoyl}acetic acid: Contains an additional isobutyl group.

  • [(5-chlorothiophen-2-yl)methyl]hydrazine: Contains a hydrazine group instead of the acetate.

Uniqueness: Methyl 2-{[(5-chlorothiophen-2-yl)methyl]amino}acetate is unique due to its specific combination of functional groups, which allows for diverse chemical reactions and applications.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development could unlock new uses and benefits, contributing to advancements in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

methyl 2-[(5-chlorothiophen-2-yl)methylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2S/c1-12-8(11)5-10-4-6-2-3-7(9)13-6/h2-3,10H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWQSKIRQZPQLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNCC1=CC=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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